molecular formula C20H21ClN2O2 B2432836 2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1005294-27-8

2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2432836
M. Wt: 356.85
InChI Key: LVUBECQEPVUGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthetic Methodologies and Chemical Reactions Research involving compounds with structural similarities to 2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide focuses on synthetic methodologies for creating complex molecules. For example, studies have detailed efficient synthesis techniques for benzo[b][1,8]naphthyridine derivatives starting from chloroquinoline precursors, highlighting the versatility of chloroquinolines in chemical synthesis (Nithyadevi & Rajendran, 2006). Additionally, the development of new manufacturing routes for anticonvulsant compounds starting with dichlorination of isoquinoline shows the potential for creating medically relevant molecules (Walker et al., 2010).

Biophysical Studies and Drug Development The synthesis and study of new compounds with potential biological activity are crucial for drug development. For instance, research on the synthesis and evaluation of antibacterial and anticancer properties of new 2-chloro-3-hetarylquinolines offers insights into the therapeutic potential of chloroquinolines (Bondock & Gieman, 2015). Moreover, the development of fluorescently labeled oligodeoxyribonucleotides for biophysical studies showcases the use of chloroquinoline derivatives in enhancing the understanding of biological molecules (Singh et al., 2007).

Chemical Properties and Mechanistic Insights Research on the reactivity and mechanistic insights of similar compounds, like the cobalt-catalyzed direct carbonylation of aminoquinoline benzamides, reveals the chemical versatility and potential applications of these compounds in synthesizing complex molecules (Grigorjeva & Daugulis, 2014). These studies not only provide a foundation for understanding the reactivity of such compounds but also open up new pathways for chemical synthesis and modification.

Safety And Hazards

The compound is intended for research use only and is not for human or veterinary use12.


properties

IUPAC Name

2-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-13(2)20(25)23-11-5-6-14-9-10-15(12-18(14)23)22-19(24)16-7-3-4-8-17(16)21/h3-4,7-10,12-13H,5-6,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUBECQEPVUGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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